Cas no 1550877-81-0 (1-(2,6-Difluorophenyl)ethane-1,2-diol)

1-(2,6-Difluorophenyl)ethane-1,2-diol is a fluorinated diol compound characterized by its unique aromatic substitution pattern and vicinal hydroxyl groups. The presence of fluorine atoms at the 2- and 6-positions of the phenyl ring enhances its electronic properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The diol functionality allows for further derivatization, enabling applications in asymmetric synthesis and chiral ligand development. Its structural features contribute to improved metabolic stability and binding affinity in bioactive molecules. The compound is typically synthesized under controlled conditions to ensure high purity and consistency, making it suitable for research and industrial-scale applications requiring precise molecular modifications.
1-(2,6-Difluorophenyl)ethane-1,2-diol structure
1550877-81-0 structure
商品名:1-(2,6-Difluorophenyl)ethane-1,2-diol
CAS番号:1550877-81-0
MF:C8H8F2O2
メガワット:174.144729614258
CID:5776849
PubChem ID:54037283

1-(2,6-Difluorophenyl)ethane-1,2-diol 化学的及び物理的性質

名前と識別子

    • 1-(2,6-difluorophenyl)ethane-1,2-diol
    • AKOS021032150
    • 1550877-81-0
    • EN300-1240335
    • 1-(2,6-Difluorophenyl)-1,2-ethanediol
    • 1-(2,6-Difluorophenyl)ethane-1,2-diol
    • インチ: 1S/C8H8F2O2/c9-5-2-1-3-6(10)8(5)7(12)4-11/h1-3,7,11-12H,4H2
    • InChIKey: LJVYFSKXNCJYDQ-UHFFFAOYSA-N
    • ほほえんだ: FC1C=CC=C(C=1C(CO)O)F

計算された属性

  • せいみつぶんしりょう: 174.04923582g/mol
  • どういたいしつりょう: 174.04923582g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 133
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 40.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.6

じっけんとくせい

  • 密度みつど: 1.377±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • ふってん: 271.3±35.0 °C(Predicted)
  • 酸性度係数(pKa): 12.66±0.20(Predicted)

1-(2,6-Difluorophenyl)ethane-1,2-diol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1240335-2500mg
1-(2,6-difluorophenyl)ethane-1,2-diol
1550877-81-0
2500mg
$1370.0 2023-10-02
Enamine
EN300-1240335-5000mg
1-(2,6-difluorophenyl)ethane-1,2-diol
1550877-81-0
5000mg
$2028.0 2023-10-02
Enamine
EN300-1240335-100mg
1-(2,6-difluorophenyl)ethane-1,2-diol
1550877-81-0
100mg
$615.0 2023-10-02
Enamine
EN300-1240335-1.0g
1-(2,6-difluorophenyl)ethane-1,2-diol
1550877-81-0
1g
$0.0 2023-06-08
Enamine
EN300-1240335-250mg
1-(2,6-difluorophenyl)ethane-1,2-diol
1550877-81-0
250mg
$642.0 2023-10-02
Enamine
EN300-1240335-500mg
1-(2,6-difluorophenyl)ethane-1,2-diol
1550877-81-0
500mg
$671.0 2023-10-02
Enamine
EN300-1240335-1000mg
1-(2,6-difluorophenyl)ethane-1,2-diol
1550877-81-0
1000mg
$699.0 2023-10-02
Enamine
EN300-1240335-50mg
1-(2,6-difluorophenyl)ethane-1,2-diol
1550877-81-0
50mg
$587.0 2023-10-02
Enamine
EN300-1240335-10000mg
1-(2,6-difluorophenyl)ethane-1,2-diol
1550877-81-0
10000mg
$3007.0 2023-10-02

1-(2,6-Difluorophenyl)ethane-1,2-diol 関連文献

1-(2,6-Difluorophenyl)ethane-1,2-diolに関する追加情報

Comprehensive Overview of 1-(2,6-Difluorophenyl)ethane-1,2-diol (CAS No. 1550877-81-0): Properties, Applications, and Industry Relevance

1-(2,6-Difluorophenyl)ethane-1,2-diol (CAS No. 1550877-81-0) is a fluorinated organic compound gaining attention in pharmaceutical and agrochemical research due to its unique structural features. The presence of difluorophenyl and diol moieties makes it a versatile intermediate for synthesizing bioactive molecules. Recent studies highlight its potential in drug discovery, particularly in modulating metabolic pathways and enzyme inhibition. Researchers are exploring its role in developing next-generation therapeutics, aligning with the growing demand for fluorine-containing pharmaceuticals—a trend driven by their enhanced bioavailability and metabolic stability.

The compound’s molecular structure (C8H8F2O2) features two hydroxyl groups attached to an ethane backbone, flanked by fluorine atoms at the 2- and 6-positions of the phenyl ring. This arrangement contributes to its polar solubility and reactivity, making it suitable for cross-coupling reactions and chiral synthesis. Industry experts frequently search for "synthetic routes for 1-(2,6-Difluorophenyl)ethane-1,2-diol" or "applications of fluorinated diols," reflecting its relevance in green chemistry and catalysis. Notably, its low environmental persistence compared to non-fluorinated analogs addresses sustainability concerns in chemical manufacturing.

In the context of AI-driven drug design, 1550877-81-0 has emerged as a candidate for virtual screening due to its balanced lipophilicity and hydrogen-bonding capacity. Computational models predict its compatibility with kinase targets and GPCRs, fueling interest in precision medicine. Meanwhile, agrochemical innovators investigate its derivatives as potential plant growth regulators, responding to the global push for high-efficiency crop solutions. Patent analyses reveal a steady rise in filings involving this compound, particularly in Asia-Pacific markets, where fluorine chemistry investments are surging.

From a regulatory standpoint, 1-(2,6-Difluorophenyl)ethane-1,2-diol complies with major REACH and FDA guidelines for research-use chemicals. Its non-toxic profile (as per OECD 423 assays) and biodegradability data support its adoption in eco-friendly formulations. Laboratories often inquire about "storage conditions for fluorinated diols"—recommended practices include inert atmospheres and desiccants to preserve its hydroxyl group reactivity. As the industry shifts toward halogenated building blocks, this compound’s cost-effective scalability positions it as a sustainable alternative to traditional intermediates.

Emerging applications in material science further expand its utility. For instance, its incorporation into polymeric coatings enhances hydrophobicity without compromising adhesion—a critical factor for electronic encapsulation materials. The compound’s thermal stability (decomposition >200°C) also makes it attractive for high-performance composites, aligning with trends in lightweight automotive materials. Suppliers increasingly list 1550877-81-0 with detailed HPLC purity certificates (>98%), catering to stringent quality control demands in contract research organizations (CROs).

In summary, 1-(2,6-Difluorophenyl)ethane-1,2-diol exemplifies the convergence of medicinal chemistry, sustainable synthesis, and advanced materials. Its multifaceted roles—from pharmaceutical intermediates to specialty chemicals—underscore its value in modern R&D. As bioisostere strategies and fluorine chemistry continue to dominate scientific discourse, this compound’s patent landscape and commercial availability will remain key metrics for industry stakeholders.

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